molecular formula C12H13FN2O B1585764 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS No. 84163-64-4

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No. B1585764
CAS RN: 84163-64-4
M. Wt: 220.24 g/mol
InChI Key: GGRZCCWFABLKCX-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (also known as FLP) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both a benzene ring and an isoxazole ring, and it has been shown to exhibit a range of interesting biological properties.

Scientific Research Applications

FLP has been shown to exhibit a range of interesting biological properties, and it has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, and it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of FLP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

FLP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may be beneficial for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-tumor properties, and it may be useful in the treatment of various types of cancer. Additionally, FLP has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative damage in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of FLP is that it has been extensively studied, and its properties and potential applications are well understood. It has also been shown to be relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, there are also some limitations to the use of FLP in lab experiments. One limitation is that it may not be suitable for use in certain types of experiments, depending on the specific research question being investigated.

Future Directions

There are several future directions for research on FLP. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of FLP and its effects on the body.

properties

IUPAC Name

5-fluoro-3-piperidin-4-yl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRZCCWFABLKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383381
Record name 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

CAS RN

84163-64-4
Record name 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
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5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
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Reactant of Route 5
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Reactant of Route 6
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